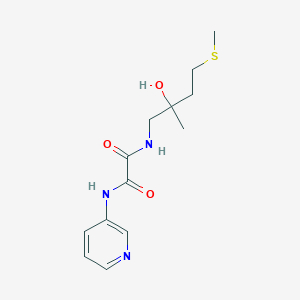

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-13(19,5-7-20-2)9-15-11(17)12(18)16-10-4-3-6-14-8-10/h3-4,6,8,19H,5,7,9H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYOTEXXOIGLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NC1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide, a compound with the potential for various biological activities, has garnered attention in recent research. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and significant research findings.

- Molecular Formula : C15H22N2O5S

- Molecular Weight : 342.4 g/mol

- CAS Number : 1396746-05-6

Biological Activity Overview

The biological activity of this compound is primarily explored in the context of its pharmacological effects, particularly its potential as an anticancer agent and its interactions with various biological systems.

Anticancer Activity

Recent studies have highlighted the compound's inhibitory effects on cancer cell lines. For instance, it has shown promising results in inhibiting the viability of A431 human epidermoid carcinoma cells, with IC50 values indicating significant cytotoxicity compared to non-tumorigenic cells .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Stat3 Phosphorylation : This pathway is crucial in many cancers, and the compound's ability to inhibit Stat3 may contribute to its anticancer properties .

- Impact on Cell Cycle Regulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | A431 Human Carcinoma | 0.29 - 0.90 | |

| Cytotoxicity | HepG2 Human Liver Cells | 0.51 - 0.73 | |

| Antimalarial Activity | Plasmodium falciparum | µM range |

Case Studies

- Study on A431 Cells : A study evaluated the cytotoxic effects of various oxalamide derivatives, including our compound. Results indicated that it has a selective action against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimalarial Potential : The compound was also tested against Plasmodium falciparum strains, revealing moderate antimalarial activity. This highlights its potential as a dual-action therapeutic agent against both cancer and malaria .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Key Observations :

- The pyridin-3-yl group in the target compound distinguishes it from analogues with pyridin-2-yl (e.g., S336) or chlorophenyl substituents (e.g., Compound 13). Pyridine ring positioning impacts receptor binding; pyridin-3-yl may enhance interactions with polar residues in enzymatic pockets .

- Hydroxy and methyl groups in the N1 chain could improve solubility compared to purely aromatic substituents (e.g., 2,4-dimethoxybenzyl in S336) .

Table 2: Functional Comparisons

Key Observations :

- For example: Antiviral activity: Compounds with chlorophenyl and thiazole groups (e.g., Compound 13) inhibit HIV entry at sub-micromolar concentrations . Sensory modulation: S336 activates umami taste receptors with high potency .

- The absence of a chlorophenyl group in the target compound (compared to Compound 13) may reduce cytotoxicity, a common issue with halogenated aromatics .

- Metabolic stability : The hydroxy and methylthio groups in the target may confer resistance to oxidative metabolism compared to compounds with ethyl or acetylpiperidine moieties (e.g., Compound 13) .

Physicochemical and Analytical Data

Table 3: Analytical Comparisons

Key Observations :

- The target compound lacks reported analytical data, but related oxalamides show high HPLC purity (>90%) and distinct NMR profiles for substituent identification (e.g., hydroxyethyl signals in Compound 14) .

- LC-MS data for analogues (e.g., Compound 13: [M+H+] = 479.12) validate synthetic routes and structural integrity .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(pyridin-3-yl)oxalamide with high purity?

Methodological Answer:

The synthesis of this oxalamide derivative typically involves multi-step reactions, including amide coupling and functional group protection/deprotection. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance reaction efficiency .

- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions like hydrolysis of the oxalamide moiety .

- Catalysts : Carbodiimide-based coupling agents (e.g., EDC, DCC) improve yield during amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are critical for achieving >95% purity .

Basic Question: How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

Analytical techniques are employed as follows:

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Verify proton environments (e.g., pyridinyl protons at δ 8.3–8.8 ppm) and carbon assignments .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hydroxy- and methylthio-substituted butyl chain .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to confirm purity ≥95% .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₄H₂₁N₃O₃S: 311.13 g/mol) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the hydroxy and methylthio groups in biological activity?

Methodological Answer:

SAR studies require systematic structural modifications:

- Analog synthesis : Replace the hydroxy group with methoxy or acetyloxy to assess hydrogen bonding’s role .

- Methylthio substitution : Compare with sulfoxide/sulfone derivatives to evaluate sulfur’s electronic effects .

- Biological assays : Test analogs against target enzymes (e.g., kinases, HDACs) using in vitro inhibition assays (IC₅₀ determination) .

- Computational modeling : Perform docking simulations (AutoDock, Schrödinger) to predict binding interactions with active sites .

Advanced Question: How should researchers address contradictory data regarding this compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

Resolve discrepancies through:

- Comparative metabolic profiling : Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissues across species .

- CYP enzyme inhibition assays : Identify species-specific cytochrome P450 interactions affecting clearance rates .

- Solubility optimization : Adjust formulation (e.g., PEG-based vehicles) to improve bioavailability in in vivo studies .

- Dose-response studies : Correlate exposure levels (AUC, Cmax) with efficacy/toxicity to refine dosing regimens .

Basic Question: What analytical methods are suitable for quantifying this compound in complex biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for plasma/brain homogenates .

Advanced Question: How can researchers resolve solubility limitations during in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤0.1% final concentration) with aqueous buffers (PBS, pH 7.4) .

- Cyclodextrin inclusion complexes : Enhance aqueous solubility via host-guest interactions .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in cell culture .

Basic Question: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

- Storage conditions : Lyophilized powder at −20°C under argon to prevent oxidation of the methylthio group .

- Light sensitivity : Protect from UV exposure using amber vials .

- Hydrolytic degradation : Monitor pH in solution (avoid extremes) to prevent oxalamide bond cleavage .

Advanced Question: How can researchers identify the molecular targets of this compound in signaling pathways?

Methodological Answer:

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

- CRISPR-Cas9 knockout : Validate targets by knocking out candidate genes and assessing loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.